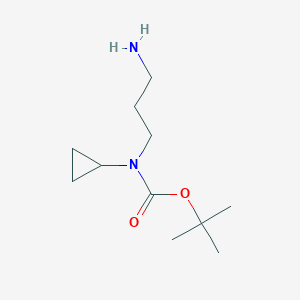![molecular formula C12H11ClN2O2S B1388147 Methyl 3-amino-5-chloro-6-cyclopropylthieno[2,3-b]pyridine-2-carboxylate CAS No. 1135283-26-9](/img/structure/B1388147.png)
Methyl 3-amino-5-chloro-6-cyclopropylthieno[2,3-b]pyridine-2-carboxylate
Overview
Description
“Methyl 3-amino-5-chloro-6-cyclopropylthieno[2,3-b]pyridine-2-carboxylate” is a chemical compound with the CAS Number: 1135283-26-9 . It has a molecular weight of 283.76 .
Molecular Structure Analysis
The molecular formula of this compound is C12H11ClN2O2S . The InChI code for this compound is 1S/C12H11ClN2O2S/c1-17-12(16)10-8(14)6-4-7(13)9(5-2-3-5)15-11(6)18-10/h4-5H,2-3,14H2,1H3 .Physical And Chemical Properties Analysis
The compound is stored at a temperature between 28 C .Scientific Research Applications
MACP has a wide range of scientific research applications. It has been used as a model compound to study the effects of various environmental stressors on the structure and function of biological systems. It has also been used in the development of novel drugs, biocatalysts, and bioprocesses. Furthermore, it has been used in the study of the mechanism of action of various enzymes and other proteins.
Mechanism of Action
MACP has been found to interact with various enzymes and other proteins in a variety of ways. Its mechanism of action is believed to involve the formation of a covalent bond between the compound and the enzyme or protein. This covalent bond can either be direct or indirect, depending on the type of enzyme or protein involved. For example, MACP has been found to interact directly with the enzyme cytochrome P450, which is involved in the metabolism of various drugs and other compounds.
Biochemical and Physiological Effects
MACP has been found to have a variety of biochemical and physiological effects. It has been shown to increase the activity of certain enzymes, such as cytochrome P450, which can lead to increased drug metabolism. It has also been found to modulate the activity of certain signaling pathways, such as the MAPK and PI3K pathways, which are involved in a variety of cellular processes. Furthermore, it has been shown to have an anti-inflammatory effect and to modulate the immune system.
Advantages and Limitations for Lab Experiments
MACP has a number of advantages and limitations for laboratory experiments. One of its main advantages is its solubility in a variety of organic solvents, which makes it easy to work with. Furthermore, it is relatively stable and does not degrade easily. However, its low solubility in water can be a limitation in some experiments. Additionally, its relatively high cost can be a limitation for some researchers.
Future Directions
MACP has a variety of potential future applications. It could be used to develop novel drugs and biocatalysts for various medical and industrial applications. It could also be used to study the effects of environmental stressors on biological systems. Furthermore, it could be used to develop new methods for drug delivery and to study the mechanism of action of various enzymes and other proteins. Finally, it could be used to develop new methods for the detection and diagnosis of various diseases.
Safety and Hazards
properties
IUPAC Name |
methyl 3-amino-5-chloro-6-cyclopropylthieno[2,3-b]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2S/c1-17-12(16)10-8(14)6-4-7(13)9(5-2-3-5)15-11(6)18-10/h4-5H,2-3,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJENFWZSDVGOFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC(=C(N=C2S1)C3CC3)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-Butyl 4-hydroxy-4-[(methylamino)methyl]piperidine-1-carboxylate](/img/structure/B1388068.png)
![5-Amino-1-(2,3-dihydrobenzo[1,4]dioxin-6-yl)-1H-pyrazole-4-carbonitrile](/img/structure/B1388069.png)
![N-[(5-bromo-2-methoxyphenyl)methyl]-2-chloroacetamide](/img/structure/B1388070.png)






![(1S,2S)-1-{[(tert-Butoxy)carbonyl]amino}-2-(trifluoromethyl)cyclopropane-1-carboxylic acid](/img/structure/B1388084.png)

![3-[4-(4-Methylpiperazino)phenyl]-3-oxopropanenitrile](/img/structure/B1388086.png)
